molecular formula C12H15BrO3 B8812818 3-Bromo-4-(pentyloxy)benzoic acid CAS No. 77146-48-6

3-Bromo-4-(pentyloxy)benzoic acid

Cat. No.: B8812818
CAS No.: 77146-48-6
M. Wt: 287.15 g/mol
InChI Key: AYCDTPDGOANRPV-UHFFFAOYSA-N
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Description

3-Bromo-4-(pentyloxy)benzoic acid is a substituted benzoic acid derivative featuring a bromine atom at the 3-position and a pentyloxy (C₅H₁₁O-) group at the 4-position of the aromatic ring. The bromine atom introduces electron-withdrawing effects, while the pentyloxy group contributes steric bulk and lipophilicity.

Properties

CAS No.

77146-48-6

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

3-bromo-4-pentoxybenzoic acid

InChI

InChI=1S/C12H15BrO3/c1-2-3-4-7-16-11-6-5-9(12(14)15)8-10(11)13/h5-6,8H,2-4,7H2,1H3,(H,14,15)

InChI Key

AYCDTPDGOANRPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C(=O)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Benzoic Acid Derivatives

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of 3-Bromo-4-Substituted Benzoic Acids
Compound Name Substituent Molecular Weight (g/mol) Key Properties Evidence Source
3-Bromo-4-methoxybenzoic acid Methoxy (OCH₃) 230.04 Higher acidity (electron-withdrawing Br), moderate lipophilicity [10]
3-Bromo-4-butoxybenzoic acid Butoxy (C₄H₉O-) 272.00 Increased lipophilicity due to longer alkyl chain [11]
3-Bromo-4-(trifluoromethoxy)benzoic acid Trifluoromethoxy (OCF₃) 285.03 Strong electron-withdrawing effects, lower pKa, enhanced metabolic stability [12]
3-Bromo-4-isopropoxybenzoic acid Isopropoxy (C₃H₇O-) ~258.0 (estimated) Branched alkoxy group reduces crystallinity, improves solubility in organic solvents [16]
3-Bromo-4-(pentyloxy)benzoic acid Pentyloxy (C₅H₁₁O-) ~286.0 (estimated) High lipophilicity (logP >3), potential for membrane permeability, lower aqueous solubility [11], [16]

Key Observations:

  • Lipophilicity : Longer alkoxy chains (e.g., pentyloxy) significantly increase logP values compared to methoxy or trifluoromethoxy groups, enhancing membrane permeability but reducing aqueous solubility [11], [16].
  • Acidity : Electron-withdrawing substituents (e.g., Br, OCF₃) lower the pKa of the carboxylic acid group, increasing acidity. For example, trifluoromethoxy derivatives exhibit stronger acidity than alkoxy-substituted analogs [12].
  • Solubility : Branched alkoxy groups (e.g., isopropoxy) improve organic solubility compared to linear chains due to reduced crystallinity [16].

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